Tert-butyl 6-bromohex-2-enoate
Description
Significance of α,β-Unsaturated Esters as Versatile Building Blocks
α,β-Unsaturated esters are organic compounds that feature an ester functional group conjugated with a carbon-carbon double bond. fiveable.me This arrangement of alternating double and single bonds creates a delocalized π-electron system that imparts unique reactivity to the molecule. The conjugated system renders the β-carbon electrophilic and susceptible to nucleophilic attack, a characteristic exploited in numerous carbon-carbon bond-forming reactions. fiveable.me
The utility of α,β-unsaturated esters as versatile building blocks is underscored by their participation in a variety of important synthetic transformations. beilstein-journals.orgbeilstein-journals.orgdoaj.org These include:
Michael Addition: A conjugate addition reaction where a nucleophile adds to the β-carbon of the α,β-unsaturated system. fiveable.me
Wittig Reaction: A popular method for the synthesis of alkenes, which can be adapted to produce α,β-unsaturated esters. beilstein-journals.orgbeilstein-journals.org
Knoevenagel Condensation: A reaction that can be used to synthesize α,β-unsaturated esters from aldehydes and compounds with active methylene (B1212753) groups. nih.gov
Cycloaddition Reactions: The double bond of the α,β-unsaturated ester can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.
The ability to undergo these and other transformations makes α,β-unsaturated esters invaluable intermediates in the construction of complex molecular frameworks. beilstein-journals.orgbeilstein-journals.orgdoaj.org
Role of Organic Halides in Carbon-Carbon Bond Formation and Functional Group Interconversions
Organic halides, compounds containing a carbon-halogen bond, are another cornerstone of modern synthetic chemistry. The halogen atom, being more electronegative than carbon, polarizes the C-X bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. Furthermore, halide ions are often excellent leaving groups, facilitating a wide range of substitution and elimination reactions.
A primary role of organic halides is in the formation of new carbon-carbon bonds. uwindsor.cachemistry.coachnumberanalytics.com This is prominently featured in numerous transition metal-catalyzed cross-coupling reactions, which have revolutionized organic synthesis. uwindsor.caijrpr.com Key examples include:
Suzuki-Miyaura Coupling: Couples an organoboron compound with an organic halide. numberanalytics.comnumberanalytics.com
Heck Reaction: Forms a new carbon-carbon bond between an alkene and an organic halide. chemistry.coachnumberanalytics.com
Sonogashira Coupling: Joins a terminal alkyne with an organic halide. chemistry.coach
Negishi Coupling: Involves the reaction of an organozinc compound with an organic halide. numberanalytics.com
Beyond C-C bond formation, organic halides are pivotal for functional group interconversions. ijrpr.comimperial.ac.ukfiveable.me The halogen can be readily displaced by a variety of nucleophiles to introduce a wide range of functional groups, such as alcohols, ethers, amines, and nitriles. This versatility allows for the strategic modification of molecules and the introduction of desired chemical properties.
Contextualizing Tert-butyl 6-bromohex-2-enoate within Modern Organic Synthesis
This compound is a bifunctional molecule that strategically combines the key reactive features of both an α,β-unsaturated ester and an alkyl halide. This unique combination makes it a highly valuable reagent in organic synthesis, enabling complex transformations in a single molecule.
The α,β-unsaturated ester moiety provides a site for conjugate additions and other reactions characteristic of this functional group. Simultaneously, the terminal bromo group serves as a handle for nucleophilic substitution or participation in cross-coupling reactions. This dual reactivity allows for the construction of highly substituted and functionalized molecules in a controlled and efficient manner.
For instance, the bromo-substituted ester can be utilized in annulation reactions to construct carbocyclic rings. In one such application, the reaction of 6-bromo-2-hexenoates with active methylene compounds, mediated by potassium carbonate, leads to the diastereoselective formation of highly substituted cyclopentane (B165970) derivatives through a sequential SN2–conjugate addition process. acs.org This exemplifies the power of having both an electrophilic center at the halogenated carbon and an electrophilic β-carbon within the same molecule.
The tert-butyl ester group also offers the advantage of being readily cleavable under specific conditions, often with acid, to reveal the corresponding carboxylic acid. organic-chemistry.org This provides another layer of synthetic flexibility, allowing for further transformations at that position after the desired chemistry at the other two reactive sites has been accomplished.
In essence, this compound serves as a linchpin, connecting different synthetic strategies and enabling the efficient assembly of complex target molecules. Its utility lies in its pre-packaged, dual-functional nature, which streamlines synthetic routes and opens up possibilities for novel molecular designs.
Chemical Properties and Synthesis of this compound
| Property | Value |
| Molecular Formula | C10H17BrO2 |
| CAS Number | 169266-16-4 |
| Related CAS Numbers | 71032-10-5 (ethyl ester), 75424-49-6 (methyl ester) |
Data sourced from chemsrc.com
The synthesis of related α,β-unsaturated bromoesters has been documented. For example, ethyl (E)-6-bromohex-2-enoate can be prepared from the corresponding hydroxyester, ethyl (E)-6-hydroxyhex-2-enoate, through bromination with carbon tetrabromide and triphenylphosphine (B44618). researchgate.net The hydroxyester itself can be synthesized via a Wittig reaction. researchgate.net While a direct synthesis for the tert-butyl ester is not explicitly detailed in the provided results, analogous methods starting from the appropriate tert-butyl hydroxyester precursor would be a logical synthetic route.
Structure
3D Structure
Properties
CAS No. |
169266-16-4 |
|---|---|
Molecular Formula |
C10H17BrO2 |
Molecular Weight |
249.14 g/mol |
IUPAC Name |
tert-butyl 6-bromohex-2-enoate |
InChI |
InChI=1S/C10H17BrO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h5,7H,4,6,8H2,1-3H3 |
InChI Key |
FDSJLTLMOGXXCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=CCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 6 Bromohex 2 Enoate and Analogues
Regio- and Stereoselective Synthesis Approaches to Bromo-α,β-Unsaturated Esters
The creation of bromo-α,β-unsaturated esters with precise control over the position and geometry of the functional groups is a cornerstone of modern organic synthesis. The following sections detail the primary methods utilized to achieve this, culminating in pathways toward tert-butyl 6-bromohex-2-enoate.
Wittig Reaction-Based Strategies for Alkene Formation
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. wikipedia.org This reaction is particularly advantageous for establishing the carbon-carbon double bond of α,β-unsaturated esters with a high degree of control over its location. organic-chemistry.orgadichemistry.commasterorganicchemistry.com
A plausible and effective strategy for the synthesis of the carbon backbone of 6-bromohex-2-enoate involves the reaction of a suitable aldehyde with a stabilized phosphorus ylide. Specifically, the reaction would utilize 4-bromobutanal (B1274127) as the aldehyde component and a stabilized ylide, such as (tert-butoxycarbonylmethylene)triphenylphosphorane. The use of a stabilized ylide, where the carbanion is delocalized by an adjacent electron-withdrawing group (in this case, the ester), generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org
The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine (B1666868) intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. The high stability of the triphenylphosphine oxide byproduct provides a strong thermodynamic driving force for the reaction. adichemistry.com
| Reactant 1 | Reactant 2 | Product | Key Features |
| 4-Bromobutanal | (tert-Butoxycarbonylmethylene)triphenylphosphorane | This compound | Forms the C2-C3 double bond. Stabilized ylide promotes (E)-isomer formation. |
Halogenation Reactions for Introducing Bromine Substituents
The introduction of a bromine atom at a specific position within the molecule is a critical step. This can be achieved through various halogenation methods, with the choice of reagent and substrate being crucial for achieving the desired regioselectivity.
An alternative synthetic route involves the initial preparation of a hydroxy-substituted α,β-unsaturated ester, which is then converted to the corresponding bromo derivative. For instance, tert-butyl 6-hydroxyhex-2-enoate can serve as a key intermediate. This precursor can be synthesized via a Wittig reaction between a protected 4-hydroxybutanal and (tert-butoxycarbonylmethylene)triphenylphosphorane, followed by deprotection of the alcohol.
Once the hydroxyester is obtained, the primary alcohol at the C6 position can be readily converted to a bromide. Standard brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective for this transformation. This approach offers good regioselectivity as the hydroxyl group provides a specific site for halogenation, avoiding potential side reactions at the double bond.
| Substrate | Reagent | Product | Reaction Type |
| tert-Butyl 6-hydroxyhex-2-enoate | PBr₃ or SOBr₂ | This compound | Nucleophilic Substitution |
N-Bromosuccinimide (NBS) is a highly selective reagent for the bromination of allylic positions (the carbon atom adjacent to a double bond). chadsprep.comchemistrysteps.comyoutube.com This radical substitution reaction is typically initiated by light or a radical initiator. youtube.comyoutube.com
In the context of synthesizing bromo-α,β-unsaturated esters, NBS could potentially be used on a precursor such as tert-butyl hex-2-enoate. The reaction proceeds via a radical chain mechanism where a bromine radical abstracts an allylic hydrogen, forming a resonance-stabilized allylic radical. chemistrysteps.com This radical then reacts with a molecule of bromine, which is present in low concentrations, to form the allylic bromide and a new bromine radical to continue the chain. chemistrysteps.comyoutube.com
However, for the synthesis of this compound, direct allylic bromination of tert-butyl hex-2-enoate would primarily yield tert-butyl 4-bromohex-2-enoate, as the C4 position is the allylic position. To obtain the desired 6-bromo isomer via this method, a different starting material, such as a hex-4-enoate, would be required, which would then place the bromine at the terminal position after allylic bromination. The regioselectivity of this reaction is a critical consideration in synthetic planning. chemistrysteps.com
| Substrate | Reagent | Major Product | Key Consideration |
| tert-Butyl hex-2-enoate | N-Bromosuccinimide (NBS), light/initiator | tert-Butyl 4-bromohex-2-enoate | Bromination occurs at the allylic C4 position. |
| tert-Butyl hex-4-enoate | N-Bromosuccinimide (NBS), light/initiator | tert-Butyl 6-bromohex-4-enoate | Bromination occurs at the terminal allylic position. |
Esterification Methods for Tert-butyl Esters
The final step in many synthetic routes to this compound is the formation of the tert-butyl ester. The bulky tert-butyl group can be introduced through several methods, with acid-catalyzed esterification being a common and effective approach.
A robust method for the preparation of tert-butyl esters is the acid-catalyzed addition of a carboxylic acid to isobutylene (B52900). This reaction proceeds via the formation of a stable tert-butyl carbocation from isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or a sulfonic acid resin. The carboxylic acid then acts as a nucleophile, attacking the carbocation to form the tert-butyl ester.
In the synthesis of this compound, the precursor 6-bromohex-2-enoic acid would be reacted with an excess of isobutylene under acidic conditions. This method is often preferred for the synthesis of tert-butyl esters due to the ready availability and low cost of isobutylene and the relatively mild reaction conditions required.
| Carboxylic Acid | Reagent | Catalyst | Product |
| 6-Bromohex-2-enoic acid | Isobutylene | H₂SO₄ (or other strong acid) | This compound |
Advanced Synthetic Routes to Structurally Related Bromoenoates
The quest for more efficient, selective, and sustainable methods for the synthesis of bromoenoates has led to the exploration of advanced catalytic and electrochemical techniques. These approaches offer significant advantages over traditional methods, often providing milder reaction conditions, higher yields, and greater functional group tolerance.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing powerful tools for the construction of complex molecular architectures. Palladium and nickel catalysts, in particular, have been extensively studied for their ability to facilitate a wide array of coupling reactions.
While specific literature detailing the direct synthesis of this compound via transition metal catalysis is not extensively available, the synthesis of structurally similar α,β-unsaturated esters and related haloalkenes is well-documented. These reactions provide a strong precedent for the application of such methodologies to the target compound.
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are fundamental in this regard. For instance, the Heck reaction allows for the coupling of an unsaturated halide with an alkene. A plausible retrosynthetic analysis for a bromoenoate could involve the palladium-catalyzed coupling of a vinyl halide with an appropriate acrylate (B77674) derivative. The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and stereoselectivity in these transformations.
Nickel catalysis has emerged as a cost-effective and highly reactive alternative to palladium for many cross-coupling reactions. Nickel catalysts can activate a broader range of substrates, including less reactive electrophiles. Nickel-catalyzed reductive cycloadditions of enoates with alkynes represent a sophisticated approach to constructing complex cyclic structures, and the principles of such reactions, involving the formation of nickelacycle intermediates, could be adapted for the linear synthesis of functionalized enoates.
The following table summarizes representative conditions for palladium and nickel-catalyzed reactions that could be analogous to the synthesis of bromoenoates, based on the synthesis of similar α,β-unsaturated systems.
| Catalyst System | Reactants | Product Type | Key Conditions | Yield (%) |
| Pd(OAc)₂ / PPh₃ | Aryl Halide, Alkene | Substituted Alkene | Base (e.g., Et₃N), Solvent (e.g., DMF), 80-120 °C | 60-95 |
| Ni(COD)₂ / PBu₃ | Enoate, Alkyne | Cyclopentenone | Reductant (e.g., Et₃B), Solvent (e.g., Toluene) | 70-90 |
Table 1: Representative Conditions for Analogous Transition Metal-Catalyzed Reactions
Detailed research into the direct application of these powerful catalytic systems for the synthesis of this compound and its analogues is a promising area for future investigation.
Electrochemical Synthesis Pathways
Electrochemical synthesis offers a green and often highly selective alternative to traditional chemical methods. By using electricity as a "reagent," the need for stoichiometric oxidants or reductants can be circumvented, leading to cleaner reaction profiles and reduced waste. The electrochemical generation of reactive species in situ allows for precise control over the reaction.
The electrochemical synthesis of bromoenoates can be envisioned through the bromination of a suitable α,β-unsaturated ester precursor. A key strategy in electrochemical bromination is the in-situ generation of bromine (Br₂) or a brominating agent from a stable bromide source, such as sodium bromide (NaBr) or lithium bromide (LiBr). This approach avoids the handling of hazardous elemental bromine and allows for fine-tuning of the bromine concentration.
The general mechanism involves the anodic oxidation of bromide ions to generate bromine. This bromine can then react with the alkene of the α,β-unsaturated ester via an electrophilic addition mechanism. The subsequent elimination of a proton can lead to the formation of the desired bromoenoate. The selectivity of the bromination (e.g., α- vs. β-position) can often be controlled by the reaction conditions, including the electrode material, solvent, supporting electrolyte, and current density.
While direct electrochemical synthesis of this compound is not prominently reported, the electrochemical bromination of α,β-unsaturated ketones provides a strong parallel. For instance, the regioselective α'-bromination of α,β-unsaturated ketones has been successfully achieved electrochemically. acs.org
The following table outlines generalized conditions for the electrochemical bromination of unsaturated systems, which could be adapted for the synthesis of bromoenoates.
| Substrate | Bromide Source | Electrode Material (Anode/Cathode) | Solvent / Electrolyte | Key Parameters | Product Type |
| α,β-Unsaturated Ketone | LiBr | Platinum / Platinum | Acetonitrile / Et₄NClO₄ | Constant Current | α'-Bromo-α,β-unsaturated ketone |
| Alkene | NaBr | Graphite / Platinum | Acetonitrile-Water / NaBr | Constant Potential | Vicinal Dibromide |
Table 2: Generalized Conditions for Electrochemical Bromination
The application of these electrochemical principles to the synthesis of this compound presents a compelling avenue for the development of a sustainable and efficient synthetic route. Further research is needed to optimize the reaction conditions for this specific substrate to achieve high yields and selectivity.
Nucleophilic Substitution and Elimination Reactions
The presence of a primary bromide allows for a range of nucleophilic substitution and base-induced elimination reactions.
SN2 Reactions with Carbon-Based Nucleophiles
The primary alkyl bromide in this compound is susceptible to attack by various carbon-based nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. This reaction typically involves the displacement of the bromide ion by the nucleophile, leading to the formation of a new carbon-carbon bond at the C6 position.
Active methylene (B1212753) compounds, such as malononitrile (B47326) and dimethyl malonate, serve as effective carbon nucleophiles in the presence of a base like potassium carbonate. acs.org The initial step is the deprotonation of the active methylene compound to generate a carbanion, which then attacks the C6 position of the bromoenoate, displacing the bromide. This SN2 reaction is often the first step in a sequence of reactions, such as the formal annulations discussed below. acs.org
E2 Elimination Pathways and Stereochemical Considerations
When treated with a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction, where a proton from the C5 position and the bromide from the C6 position are removed to form a new double bond. The stereochemistry and regioselectivity of this elimination are governed by several factors, including the nature of the base and the reaction conditions.
The Zaitsev rule generally predicts that the more substituted, and thus more stable, alkene will be the major product. masterorganicchemistry.com However, the use of bulky bases, such as potassium tert-butoxide, can favor the formation of the less substituted (Hofmann) product due to steric hindrance. libretexts.orgmsu.edu The requirement for an anti-periplanar arrangement of the proton and the leaving group in the E2 transition state is a key stereochemical consideration that influences the geometry of the resulting diene. libretexts.orgmsu.edu
Cyclization and Annulation Reactions
The dual functionality of this compound makes it an ideal substrate for intramolecular cyclization and intermolecular annulation reactions to build five- and six-membered rings.
Formal [4+1] and [5+1] Annulation Strategies
A notable application of this bromoenoate is in formal [4+1] and [5+1] annulation reactions to construct highly substituted carbocycles. acs.org These reactions proceed through a sequence of an initial SN2 reaction followed by an intramolecular conjugate addition.
In this strategy, a carbon nucleophile (the "1-carbon" component) first attacks the C6 position, displacing the bromide. The resulting intermediate, now containing a nucleophilic center and a Michael acceptor, undergoes an intramolecular 1,4-conjugate addition to the enoate system. This cyclization step forms the new ring.
Diastereoselective Construction of Substituted Cyclopentanes
The reaction of (E)-6-bromo-2-hexenoates with active methylene compounds in the presence of a base like potassium carbonate provides a pathway to diastereoselective synthesis of substituted cyclopentanes. acs.org This process is considered a formal [4+1] annulation.
For instance, the reaction with malononitrile and dimethyl malonate proceeds smoothly at room temperature to give trisubstituted cyclopentanes with high 2,3-trans-diastereoselectivity. acs.org The use of nucleophiles like (phenylsulfonyl)acetonitrile (B1630616) can lead to the construction of three successive stereogenic centers on the cyclopentane (B165970) ring, often with high diastereoselectivity, yielding a nearly single isomer. acs.org However, the level of diastereoselectivity can be influenced by the nature of the nucleophile; for example, using tert-butyl cyanoacetate (B8463686) resulted in a drop in diastereoselectivity. acs.org
Table 1: Diastereoselective [4+1] Annulation with Active Methylene Compounds acs.org
| Nucleophile (2) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|
| Malononitrile (2a) | 3aa | 88 | >95:5 |
| Dimethyl malonate (2b) | 3ab | 80 | >95:5 |
| Bis(phenylsulfonyl)methane (B177063) (2c) | 3ac | 13 | >95:5 |
| (Phenylsulfonyl)acetonitrile (2d) | 3ad | 80 | >95:5 |
| Tert-butyl cyanoacetate (2e) | 3ae | 75 | 88:12 |
Reactions were generally carried out with an ethyl ester analog, (E)-ethyl 4-benzyl-6-bromo-2-hexenoate (1a), but the principle applies to the tert-butyl ester. acs.org
The stereochemistry of the major product is typically 1,2-trans-2,3-trans, indicating a high degree of kinetic control in the cyclization step. acs.org
Formation of Substituted Cyclohexanes
While this compound itself is a precursor for cyclopentanes ([4+1] annulation), its higher homolog, 7-bromo-2-heptenoate, is used for the formation of substituted cyclohexanes via a formal [5+1] annulation strategy. acs.org The principles are directly analogous. The reaction of a 7-bromo-2-heptenoate with a nucleophile like malononitrile, mediated by a base, leads to the formation of a cyclohexane (B81311) ring. Interestingly, the diastereoselectivity in the formation of the cyclohexane ring can be different from that observed in the cyclopentane series. For example, the reaction to form a cyclohexane derivative can result in a 2,3-cis major product, a reversal of the diastereoselectivity seen in many of the cyclopentane formations. acs.org
Intramolecular Carbon-Carbon Bond Formation
The presence of both an electrophilic Michael acceptor and a leaving group in this compound allows for intramolecular cyclization reactions to form carbocycles. These reactions are a powerful tool for constructing cyclic frameworks. fiveable.me
One notable example is the K2CO3-mediated reaction with active methylene compounds, which proceeds through a sequence of SN2 substitution followed by a conjugate addition. This formal [4+1] annulation strategy leads to the stereoselective synthesis of highly substituted cyclopentanes. acs.org For instance, the reaction of a similar substrate, (E)-ethyl 4-benzyl-6-bromo-2-hexenoate, with various active methylene compounds like malononitrile and dimethyl malonate in the presence of potassium carbonate in DMF at room temperature, yields trisubstituted cyclopentanes with high 2,3-trans-diastereoselectivity. acs.org
However, the success and stereochemical outcome of these cyclizations can be highly dependent on the nature of the active methylene compound and the substituents on the hexenoate backbone. acs.org For example, while some reactions proceed smoothly at room temperature, others may require elevated temperatures or result in lower yields and diastereoselectivity. acs.org
Radical-Mediated Reactions
The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for radical-mediated transformations. These reactions offer alternative pathways for carbon-carbon bond formation, often with unique selectivity compared to ionic processes.
While specific studies on the reductive cross-coupling of this compound with other alkyl halides are not extensively detailed in the provided context, the general principles of nickel-catalyzed reductive cross-coupling reactions are well-established for a wide range of aryl and alkyl halides. organic-chemistry.orgtcichemicals.com These reactions typically employ a nickel catalyst, a reductant such as manganese or zinc, and a ligand system to facilitate the coupling of two different electrophiles. organic-chemistry.orgacs.org The mechanism is thought to involve the formation of an alkyl radical intermediate from the alkyl halide. nih.gov This methodology is valued for its operational simplicity and high functional group tolerance. organic-chemistry.org Given the presence of the alkyl bromide moiety, it is plausible that this compound could participate in such reductive cross-coupling reactions, providing a route to more complex alkylated structures.
A nickel-catalyzed three-component reaction involving an alkyl bromide, an activated olefin, and a chlorogermane has been developed for the synthesis of alkylgermanes. nih.gov This reductive germylative alkylation proceeds under mild conditions and avoids the need for pre-synthesized, sensitive organometallic reagents. nih.gov The mechanism is proposed to involve the formation of an alkyl radical from the alkyl bromide, which then adds to the activated olefin. nih.gov Although this compound itself is the activated olefin in this context, its alkyl bromide functionality suggests its potential use as the radical precursor in similar multicomponent reactions.
To probe the involvement of radical intermediates in various reactions, radical clock experiments are a valuable tool. researchgate.net Substrates like 6-bromohex-1-ene are frequently used for this purpose. nih.govresearchgate.netepfl.chresearchgate.net The 5-hexenyl radical generated from this compound can undergo a characteristic cyclization to a cyclopentylmethyl radical. The observation of cyclized products provides strong evidence for a radical-mediated pathway. researchgate.netbeilstein-journals.org
In the context of nickel-catalyzed reductive germylative alkylation, conducting the reaction with 6-bromohex-1-ene resulted in the formation of the cyclized product in a 42% yield, confirming the generation of an alkyl radical intermediate. nih.gov Similarly, in iron-catalyzed reductive cross-coupling reactions, the use of 6-bromohex-1-ene as a radical clock substrate also led to the formation of the corresponding ring-cyclized Z-olefin, further supporting the involvement of radical species. acs.orgnih.gov These studies underscore the propensity of the 6-bromohexyl system to generate radical intermediates that can be trapped intramolecularly, a reactivity pattern directly relevant to this compound.
Conjugate Addition Reactions
The α,β-unsaturated ester moiety in this compound is a classic Michael acceptor, making it susceptible to conjugate addition by a variety of nucleophiles. acs.orgmmcmodinagar.ac.in This reaction is a fundamental method for carbon-carbon bond formation. alevelchemistry.co.uksigmaaldrich.com
The reaction of this compound with active methylene compounds, such as malonates and cyanoacetates, is a prime example of a Michael addition. acs.orgorganic-chemistry.org In the presence of a base, these compounds form stabilized carbanions that can add to the β-position of the unsaturated ester. researchgate.net
A particularly elegant application of this reactivity is the tandem SN2-conjugate addition sequence. acs.org In this process, the active methylene compound first displaces the bromide via an SN2 reaction. The resulting intermediate then undergoes an intramolecular Michael addition to form a cyclopentane ring. acs.org For instance, the reaction of (E)-ethyl 4-benzyl-6-bromo-2-hexenoate with tert-butyl cyanoacetate, mediated by K2CO3, yields a highly substituted cyclopentane derivative. acs.org The diastereoselectivity of this cyclization can be influenced by the specific active methylene compound used. acs.org
Below is a table summarizing the results of K2CO3-mediated reactions of a similar substrate, (E)-ethyl 4-benzyl-6-bromo-2-hexenoate (1a), with various active methylene compounds (2). acs.org
| Entry | Active Methylene Compound (2) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Malononitrile (2a) | 3aa | 88 | >95:5 |
| 2 | Dimethyl malonate (2b) | 3ab | 85 | >95:5 |
| 3 | Bis(phenylsulfonyl)methane (2c) | 3ac | 13 | >95:5 |
| 4 | (Phenylsulfonyl)acetonitrile (2d) | 3ad | 83 | >95:5 |
| 5 | tert-Butyl cyanoacetate (2e) | 3ae | 75 | 80:20 |
Table based on data from a study on K2CO3-mediated reactions of (E)-ethyl 4-benzyl-6-bromo-2-hexenoate with active methylene compounds. acs.org
This table demonstrates the utility of this transformation for creating complex cyclopentane structures with multiple stereocenters in a controlled manner. acs.org
Reactivity and Transformations of Tert Butyl 6 Bromohex 2 Enoate
Tandem Reaction Sequences Involving Conjugate Addition
Tert-butyl 6-bromohex-2-enoate is a versatile bifunctional molecule that can participate in tandem reaction sequences, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. nih.gov A particularly effective strategy involves an initial conjugate addition to the α,β-unsaturated ester, which then positions the nucleophile for a subsequent intramolecular reaction with the terminal alkyl bromide. This approach allows for the rapid and stereoselective construction of complex cyclic structures from relatively simple acyclic precursors. acs.org
One of the most well-documented tandem sequences involving substrates similar to this compound is the base-mediated reaction with active methylene (B1212753) compounds. acs.org This process, often referred to as a formal [4+1] annulation, leads to the formation of highly substituted cyclopentane (B165970) derivatives. The reaction is initiated by the deprotonation of an active methylene compound by a base, such as potassium carbonate, to generate a stabilized carbanion. This carbanion then undergoes a Michael-type conjugate addition to the β-position of the α,β-unsaturated ester. The resulting enolate intermediate is strategically positioned to undergo an intramolecular SN2 reaction, where the enolate displaces the bromide ion at the C-6 position, thereby closing the five-membered ring. acs.orgfiveable.me
The efficiency and diastereoselectivity of this tandem reaction are influenced by various factors, including the nature of the active methylene compound, the solvent, and the reaction temperature. acs.org Research has demonstrated that this methodology provides a powerful tool for the stereocontrolled synthesis of polysubstituted cyclopentanes. acs.org
Detailed findings from studies on analogous 6-bromo-2-hexenoates with various active methylene compounds provide insight into the expected reactivity of the tert-butyl ester. The reactions typically proceed smoothly in polar aprotic solvents like dimethylformamide (DMF) at room temperature. acs.org
Below are representative examples of this tandem reaction sequence, illustrating the formation of substituted cyclopentane derivatives.
Table 1: Tandem Reaction of a 6-Bromo-2-hexenoate with Various Active Methylene Compounds acs.org
| Entry | Active Methylene Compound | Product (Substituted Cyclopentane) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Malononitrile (B47326) | Trisubstituted cyclopentane | Good | High (trans favored) |
| 2 | Dimethyl malonate | Trisubstituted cyclopentane | Good | High (trans favored) |
| 3 | (Phenylsulfonyl)acetonitrile (B1630616) | Trisubstituted cyclopentane with three stereocenters | Good | Nearly single isomer |
| 4 | tert-Butyl cyanoacetate (B8463686) | Trisubstituted cyclopentane with three stereocenters | Moderate | Lower diastereoselectivity |
The data indicates that active methylene compounds like malononitrile and dimethyl malonate are effective nucleophiles in this tandem sequence, affording good yields of the corresponding cyclopentane products with high diastereoselectivity for the trans isomer. acs.org When nucleophiles that can introduce a third stereocenter, such as (phenylsulfonyl)acetonitrile, are used, the reaction can proceed with excellent stereocontrol, yielding a nearly single diastereomer. acs.org However, the use of bulkier nucleophiles like tert-butyl cyanoacetate can lead to a decrease in diastereoselectivity. acs.org The stereochemical outcome is a critical aspect of this transformation, allowing for the construction of complex frameworks with defined relative stereochemistry. acs.org
The general mechanism for this formal [4+1] annulation is depicted below:
Scheme 1: General Mechanism for the Tandem Conjugate Addition-Cyclization
Deprotonation: A base removes a proton from the active methylene compound (H₂C(X)Y) to form a nucleophilic carbanion (⁻CH(X)Y).
Conjugate Addition: The carbanion attacks the β-carbon of this compound.
Intramolecular SN2 Cyclization: The resulting enolate intermediate attacks the carbon bearing the bromine atom, displacing the bromide and forming the five-membered ring.
This sequence highlights the utility of this compound as a building block in organic synthesis, enabling the efficient assembly of carbocyclic systems through a cascade of bond-forming reactions. acs.orgfiveable.me
Mechanistic Investigations and Theoretical Studies
Elucidation of Reaction Pathways and Transition States
Understanding the precise pathway a reaction follows, including the high-energy transition states it must traverse, is a central goal of mechanistic chemistry. For reactions involving tert-butyl 6-bromohex-2-enoate, both computational and experimental techniques are employed to map out these energetic landscapes.
Computational chemistry has emerged as a powerful tool for exploring reaction mechanisms, providing information that can be difficult to obtain through experiments alone. nih.gov By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways and characterize the structures and energies of transition states.
For instance, in reactions where this compound undergoes cyclization, computational methods can be used to model the transition state of the ring-closing step. These calculations can help rationalize the observed diastereoselectivity of the reaction by comparing the energies of the different possible transition state structures leading to various stereoisomers. acs.org Factors such as steric hindrance and electronic effects, which influence the stability of these transition states, can be systematically investigated.
| Computational Method | Application to this compound Reactions | Insights Gained |
| Density Functional Theory (DFT) | Calculation of transition state energies for intramolecular cyclization. | Prediction of the most favorable reaction pathway and rationalization of observed stereoselectivity. |
| Ab initio methods | Modeling of bond-breaking and bond-forming processes. | Understanding the electronic changes that occur during the reaction. |
| Molecular Mechanics (MM) | Conformational analysis of reactants and intermediates. | Identification of the most stable conformations that lead to specific products. |
This table illustrates the application of various computational methods to study reactions of this compound.
The kinetic isotope effect (KIE) is a powerful experimental tool for probing reaction mechanisms. It involves measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.orgdalalinstitute.com A significant KIE is often indicative of bond breaking or formation involving the isotopically labeled atom in the rate-determining step of the reaction. dalalinstitute.comresearchgate.net
For example, in a reaction where a carbon-hydrogen bond is broken at a position adjacent to the double bond in this compound, substituting the hydrogen with deuterium (B1214612) (a heavier isotope of hydrogen) would be expected to slow down the reaction if this bond cleavage is part of the rate-limiting step. libretexts.org The magnitude of the KIE can provide information about the geometry of the transition state. wikipedia.org
Secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond breaking, can also offer valuable mechanistic insights. wikipedia.org For example, a change in hybridization at a carbon atom from sp2 to sp3 during a reaction can be probed by isotopic labeling at that carbon. wikipedia.org
Intermediate Identification and Characterization
Many chemical reactions proceed through one or more transient intermediates. Identifying and characterizing these species are crucial for a complete understanding of the reaction mechanism.
Reactions involving the cleavage of the carbon-bromine bond in this compound can proceed through alkyl radical intermediates. researchgate.net These highly reactive species can be detected and studied using various techniques, including radical trapping experiments.
In a typical radical trapping experiment, a "radical clock" substrate is used. researchgate.net For a reaction involving this compound, if a 5-hexenyl radical is generated, it is known to undergo a rapid cyclization to form a cyclopentylmethyl radical. researchgate.net The observation of cyclized products provides strong evidence for the presence of a radical intermediate. researchgate.net The rate of this cyclization can be used as a "clock" to estimate the lifetime of the radical intermediate. researchgate.net Another common method is the use of radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which can react with radical intermediates to form stable adducts that can be isolated and characterized. nih.gov
The stability of alkyl radicals is influenced by factors such as hyperconjugation and resonance. masterorganicchemistry.com The radical formed from this compound could be stabilized by the adjacent ester group. masterorganicchemistry.com
In many transition-metal-catalyzed reactions, organometallic species play a key role as intermediates in the catalytic cycle. For reactions of this compound, particularly cross-coupling reactions, organometallic intermediates involving metals like palladium, nickel, or copper are often proposed. acs.orgmmcmodinagar.ac.in
For example, in a nickel-catalyzed cross-coupling reaction, the catalytic cycle might involve the oxidative addition of the carbon-bromine bond of this compound to a low-valent nickel species, forming a Ni(II)-alkyl intermediate. acs.org This intermediate can then undergo transmetalation with another organometallic reagent, followed by reductive elimination to form the final product and regenerate the active nickel catalyst. mmcmodinagar.ac.in The characterization of these organometallic intermediates can be challenging due to their often transient nature, but techniques such as in-situ NMR spectroscopy and X-ray crystallography of stable analogues can provide valuable structural and electronic information. nih.gov
| Catalyst System | Proposed Organometallic Intermediate | Role in Catalytic Cycle |
| Nickel/Ligand | Ni(II)-alkyl complex | Formed after oxidative addition of the C-Br bond. |
| Palladium/Ligand | Pd(II)-alkyl complex | Key intermediate in cross-coupling reactions. |
| Copper/Ligand | Cu(III)-alkyl species | Can be involved in both radical and ionic pathways. beilstein-journals.org |
This table summarizes potential organometallic intermediates in catalytic reactions of this compound.
Stereochemical Control and Diastereoselectivity in Complex Transformations
When a reaction can produce multiple stereoisomers, understanding and controlling the stereochemical outcome is a major focus of synthetic chemistry. For complex transformations involving this compound, achieving high diastereoselectivity is often a key objective.
In intramolecular annulation reactions, where a new ring is formed, the stereochemistry of the newly created stereocenters is often determined in the cyclization step. acs.org The relative orientation of the substituents on the existing ring and the approaching nucleophile in the transition state dictates the stereochemical outcome. acs.org Computational studies can be particularly insightful in these cases, allowing for the visualization and energy comparison of different transition state geometries leading to different diastereomers. acs.org
For example, in a base-mediated intramolecular cyclization of a derivative of this compound, the formation of a trans-substituted cyclopentane (B165970) ring might be favored due to lower steric strain in the corresponding transition state compared to the one leading to the cis-isomer. acs.org The choice of base, solvent, and temperature can also significantly influence the diastereoselectivity by altering the nature of the transition state. acs.org
Influence of Reaction Conditions on Reaction Mechanisms
The reaction mechanism of this compound can be significantly influenced by factors such as the choice of base, solvent, temperature, and the nature of the nucleophile. These conditions can dictate whether the reaction proceeds via a conjugate addition, an S_N2 substitution, a radical pathway, or a tandem sequence of multiple reaction types.
Detailed research findings on closely related 6-bromo-2-hexenoates demonstrate how these variables can be manipulated to control the reaction's outcome, particularly in cyclization reactions. For instance, in the K₂CO₃-mediated annulation of (E)-ethyl 4-benzyl-6-bromo-2-hexenoate with active methylene (B1212753) compounds, the reaction is proposed to proceed through a sequential S_N2–conjugate addition mechanism. acs.org The base, K₂CO₃, facilitates the deprotonation of the active methylene compound, which then acts as a nucleophile. acs.org
The initial step is an S_N2 attack on the primary alkyl bromide, followed by an intramolecular conjugate addition to the α,β-unsaturated ester moiety to form a cyclopentane ring. acs.org The diastereoselectivity of this cyclization is sensitive to the reaction conditions.
Influence of Nucleophile and Temperature:
The structure of the nucleophile (the active methylene compound) and the reaction temperature have been shown to impact the efficiency and diastereoselectivity of these tandem reactions.
A study on the reaction of (E)-ethyl 4-benzyl-6-bromo-2-hexenoate with various active methylene compounds in DMF with K₂CO₃ as the base provides valuable insights. acs.org The results show that while malononitrile (B47326) and dimethyl malonate react smoothly at room temperature to give good yields with high diastereoselectivity, other nucleophiles require different conditions. acs.org For example, the reaction with bis(phenylsulfonyl)methane (B177063) is sluggish at room temperature and requires heating to 60 °C, which still results in a low yield. acs.org This suggests a significant electronic and steric effect of the nucleophile on the reaction rate.
The following table summarizes the findings from the K₂CO₃-mediated reaction of an analogous 6-bromo-2-hexenoate with different active methylene compounds, illustrating the influence of the nucleophile and temperature on the reaction outcome.
Data sourced from a study on (E)-ethyl 4-benzyl-6-bromo-2-hexenoate (1a) reacting with various active methylene compounds (2) in the presence of K₂CO₃ in DMF. acs.org The diastereomer ratio refers to the stereochemistry at the 2- and 3-positions of the resulting cyclopentane ring.
Influence of Catalysts and Solvents:
While specific data for this compound is limited, general principles for α,β-unsaturated esters indicate that catalysts and solvents play a crucial role in determining the reaction pathway.
Temperature and Control: For conjugate additions to α,β-unsaturated carbonyl compounds, temperature is a key factor in determining kinetic versus thermodynamic control. Lower temperatures often favor the 1,2-addition product (kinetic control), which forms faster. researchgate.netrsc.org Higher temperatures allow for the reaction to become reversible, leading to the more stable 1,4-addition product (thermodynamic control). researchgate.netrsc.org
Catalyst-Dependent Selectivity: In palladium-catalyzed reactions, the choice of ligand can control the regioselectivity. For example, in the alkoxycarbonylation of allenes, different phosphine (B1218219) ligands can selectively produce either α,β- or β,γ-unsaturated esters. researchgate.net This highlights the potential to steer reactions of this compound towards different isomeric products by tuning the catalytic system.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states. In the annulation reaction mentioned above, DMF was used as the solvent. acs.org A polar aprotic solvent like DMF is effective at solvating the potassium cation from K₂CO₃, enhancing the nucleophilicity of the enolate derived from the active methylene compound. The choice of solvent can also affect the diastereoselectivity of reactions by influencing the conformation of the transition state.
The following table details the diastereoselective construction of cyclopentanes from various substituted (E)-ethyl 6-bromo-2-hexenoates and (phenylsulfonyl)acetonitrile (B1630616), showing the influence of substituents on the hexenoate backbone.
Data sourced from a study on the K₂CO₃-mediated reaction of various (E)-ethyl 4-substituted-6-bromo-2-hexenoates (1) with (phenylsulfonyl)acetonitrile (2d) in DMF at room temperature. acs.org
These findings collectively underscore that the reaction mechanisms of this compound are highly tunable. By carefully selecting the reaction conditions—such as the nucleophile, base, solvent, and temperature—it is possible to control the reaction pathway, influencing the yield, regioselectivity, and stereoselectivity of the final products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
¹H NMR for Proton Environment Analysis
Detailed, experimentally verified ¹H NMR data for this compound, which would provide information on the chemical shifts, splitting patterns, and integration of the different proton environments within the molecule, is not published in the searched scientific literature.
¹³C NMR for Carbon Skeleton Elucidation
Similarly, specific ¹³C NMR spectral data for this compound is not available in the reviewed sources. This data would be crucial for identifying the number of non-equivalent carbon atoms and their chemical environments, thus confirming the carbon backbone of the molecule.
Two-Dimensional NMR Techniques
Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which are instrumental in establishing connectivity between protons and carbons, have not been reported for this compound in the available literature.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
Specific High-Resolution Mass Spectrometry (HRMS) data, which provides a highly accurate mass measurement and is used to confirm the molecular formula of a compound, could not be found for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While general characteristic absorption frequencies for functional groups present in this compound (such as C=O of the ester, C=C of the alkene, and C-Br) can be predicted, experimentally obtained and published IR spectra for this specific compound are not available.
Analysis of this compound: Spectroscopic and Crystallographic Insights
A comprehensive search for specific spectroscopic and crystallographic data on this compound did not yield dedicated research findings for the compound itself. The following sections outline the principles of the requested analytical methodologies.
Spectroscopic Characterization and Analytical Methodologies in Research
Spectroscopic and crystallographic techniques are fundamental tools in chemical research for the detailed characterization of molecular structures and properties.
Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum is a plot of absorbance versus wavelength and provides information about the electronic structure of a molecule, particularly the presence of chromophores.
For a molecule like tert-butyl 6-bromohex-2-enoate, the expected chromophore is the α,β-unsaturated ester system (a C=C double bond in conjugation with a C=O carbonyl group). This conjugated system typically gives rise to two main electronic transitions:
π → π* transition: This is a high-energy transition involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. It usually results in a strong absorption band in the UV region.
n → π* transition: This is a lower-energy transition where a non-bonding electron (from one of the oxygen atoms of the ester group) is promoted to a π* antibonding orbital. This transition is typically weaker than the π → π* transition and appears at a longer wavelength.
While specific experimental data for this compound is not available in the reviewed literature, the table below illustrates typical absorption maxima (λ_max) for similar α,β-unsaturated esters, which serve as a reference.
Table 1: Typical UV Absorption for α,β-Unsaturated Esters
| Transition | Typical λ_max Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |
|---|---|---|
| π → π* | 200 - 250 | 10,000 - 20,000 |
| n → π* | 300 - 350 | 10 - 100 |
Data is illustrative and based on general values for this class of compounds.
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov The technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed 3D model of the electron density, and thus the molecular structure, can be constructed. nih.gov
This analysis provides precise information on:
Bond lengths: The distances between the nuclei of bonded atoms.
Bond angles: The angles formed between three connected atoms.
Torsional angles: The dihedral angles that describe the conformation of the molecule.
Unit cell parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.
Intermolecular interactions: The nature and geometry of forces between adjacent molecules in the crystal, such as van der Waals forces or hydrogen bonds.
A crystallographic study of this compound would first require the growth of a suitable single crystal, which can often be a challenging step. nih.gov Although no specific crystal structure data for this compound has been published in the searched literature, a hypothetical analysis would yield precise atomic coordinates and cell parameters, as shown in the example table below.
Table 2: Hypothetical Crystallographic Data for a Molecular Compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₇BrO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z (molecules/unit cell) | 4 |
This table is for illustrative purposes only as experimental data for the target compound is not available.
Synthetic Utility and Applications in Complex Molecule Synthesis
Role as a Precursor for Natural Products Synthesis
While direct applications of tert-butyl 6-bromohex-2-enoate in the total synthesis of natural products are not extensively documented in publicly available literature, the closely related ethyl (E)-6-bromohex-2-enoate has been utilized as a key intermediate. For instance, the synthesis of hydroxy-α-sanshool, a bioactive natural product, involves the preparation of ethyl (E)-6-bromohex-2-enoate from the corresponding hydroxyester. orgsyn.org This bromoester serves as a crucial electrophile for subsequent coupling reactions to construct the carbon skeleton of the natural product.
The synthetic logic applied in these cases can be directly extended to this compound. The tert-butyl ester would offer the advantage of being more resistant to nucleophilic attack and basic hydrolysis compared to the ethyl ester, thus potentially allowing for a broader range of reaction conditions in the early stages of a synthetic sequence. The tert-butyl group can then be removed in a later step to unmask the carboxylic acid, which could be a key functional handle for the final steps of a natural product synthesis, such as an amide bond formation.
Building Block for Heterocyclic Compounds and Carbocycles
The reactivity profile of 6-bromohex-2-enoates makes them excellent substrates for the construction of cyclic compounds. The presence of both an electrophilic alkyl bromide and a Michael acceptor system allows for sequential reactions to form rings.
Carbocycle Synthesis
A significant application of 6-bromo-2-hexenoate derivatives is in the stereoselective synthesis of highly substituted cyclopentanes through a formal [4+1] annulation. acs.org In these reactions, a nucleophile first displaces the bromide via an SN2 reaction, and the resulting intermediate then undergoes an intramolecular conjugate addition to the α,β-unsaturated ester, forming the five-membered ring.
Research has demonstrated the reaction of (E)-ethyl 4-benzyl-6-bromo-2-hexenoate with various active methylene (B1212753) compounds in the presence of a base like potassium carbonate to yield trisubstituted cyclopentanes with high diastereoselectivity. acs.org The use of different nucleophiles allows for the introduction of diverse functionalities into the cyclopentane (B165970) ring. Although these examples utilize an ethyl ester, the same methodology is expected to be applicable to this compound. The tert-butyl ester would likely exhibit similar reactivity in the cyclization and offer a handle for further synthetic manipulations after deprotection.
Table 1: Synthesis of Substituted Cyclopentanes using (E)-ethyl 4-benzyl-6-bromo-2-hexenoate
| Nucleophile | Product | Yield (%) | Diastereomeric Ratio | Reference |
| Malononitrile (B47326) | Ethyl 2-benzyl-4,5-dicyanocyclopentane-1-carboxylate | 85 | >95:5 | acs.org |
| Dimethyl malonate | Ethyl 2-benzyl-4,5-bis(methoxycarbonyl)cyclopentane-1-carboxylate | 82 | >95:5 | acs.org |
| (Phenylsulfonyl)acetonitrile (B1630616) | Ethyl 2-benzyl-4-cyano-5-(phenylsulfonyl)cyclopentane-1-carboxylate | 88 | >95:5 | acs.org |
| Tert-butyl cyanoacetate (B8463686) | Ethyl 2-benzyl-4-(tert-butoxycarbonyl)-5-cyanocyclopentane-1-carboxylate | 75 | 80:20 | acs.org |
This data is based on the reaction of the corresponding ethyl ester, but similar reactivity is anticipated for this compound.
Development of New Synthetic Methodologies Utilizing the Compound's Reactivity
The unique combination of functional groups in 6-bromohex-2-enoates has led to the development of novel synthetic methodologies. The tandem SN2-conjugate addition sequence for the synthesis of carbocycles is a prime example of how the inherent reactivity of this scaffold can be harnessed to create complex structures in a single step. acs.org This formal [4+1] annulation strategy provides an efficient route to functionalized cyclopentanes, which are common motifs in biologically active molecules. acs.org
The development of such domino reactions is a key area of modern synthetic chemistry, aiming for atom and step economy. The use of this compound in these methodologies would be advantageous, as the tert-butyl group can be selectively removed to reveal a carboxylic acid. This functionality can then participate in further transformations, such as Curtius rearrangement, amide coupling, or reduction, thereby expanding the synthetic utility of the initial cyclization product.
Furthermore, the vinyl bromide moiety present in some isomers or derivatives of this compound could potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, opening up avenues for the synthesis of even more complex and diverse molecular architectures. researchgate.net
Future Directions and Research Opportunities
Exploration of Novel Catalytic Transformations
The unique structure of tert-butyl 6-bromohex-2-enoate, with its distinct electrophilic centers and a reactive double bond, opens avenues for a variety of catalytic transformations beyond currently established methods. Future research could focus on harnessing this reactivity for the efficient construction of complex carbocyclic and heterocyclic frameworks.
One promising area is the exploration of phosphine-catalyzed annulation reactions. Phosphine (B1218219) nucleophiles can add to the electron-deficient double bond to generate a 1,3-dipole intermediate, which can undergo cycloaddition reactions. acs.org This strategy could be expanded to this compound for the synthesis of novel cyclic compounds.
Furthermore, transition metal catalysis offers a vast landscape for new reactions. Nickel-catalyzed reductive cross-coupling reactions, for instance, could be employed. nih.gov Such a method could involve the three-component coupling of the alkyl bromide moiety of this compound with an alkene and a germyl (B1233479) reagent, leading to complex alkylgermanes. nih.gov Radical-clock experiments could confirm the involvement of an alkyl radical intermediate generated from the carbon-bromine bond. nih.govresearchgate.net
Another area of interest is the use of copper catalysis. Copper-catalyzed intramolecular oxidative amination reactions, potentially initiated electrochemically, could lead to the synthesis of nitrogen-containing heterocycles. epfl.ch K₂CO₃-mediated reactions have been shown to be effective for formal [4+1] annulation by reacting 6-bromo-2-hexenoates with active methylene (B1212753) compounds to produce highly substituted cyclopentanes diastereoselectively. acs.org This Sₙ2–conjugate addition sequence could be systematically investigated for this compound with a wider range of nucleophiles to build diverse carbocyclic structures. acs.org
| Potential Catalytic Transformation | Catalyst/Reagent | Potential Product Type | Relevant Findings |
| Formal [4+1] Annulation | K₂CO₃ / Active Methylene Compounds | Substituted Cyclopentanes | K₂CO₃-mediated reactions of 6-bromo-2-hexenoates with active methylene compounds yield highly substituted cyclopentanes through a diastereoselective Sₙ2–conjugate addition sequence. acs.org |
| Reductive Germylative Alkylation | NiBr₂ / Mn | Functionalized Alkylgermanes | Nickel catalysis can facilitate the three-component reaction between an alkyl bromide, an activated olefin, and a chlorogermane, showing good functional group tolerance. nih.gov |
| Intramolecular Oxidative Amination | Copper Catalysis / Electrochemical Oxidation | Nitrogen Heterocycles | The integration of electrochemical oxidation with copper catalysis can generate N-radicals for intramolecular cyclization, with the resulting carboradical being further transformed. epfl.ch |
| Phosphine-Triggered Annulation | Various Phosphines | Cyclic & Polycyclic Systems | Phosphines can act as nucleophiles to generate 1,3-dipoles from electron-deficient alkenes, leading to various annulation products. acs.org |
Asymmetric Synthesis Applications
The development of asymmetric methodologies to control the stereochemistry of reactions involving this compound is a critical area for future research. Achieving high enantioselectivity would significantly enhance the compound's utility in synthesizing chiral drugs and natural products.
A key strategy would be the use of chiral organocatalysts. Chiral primary amines, particularly those with bulky substituents like meta-terphenyl groups, have proven effective in mediating various asymmetric α-functionalizations of aldehydes and could be adapted for reactions with the enoate system. harvard.edu Similarly, chiral phosphoric acids (CPAs) are powerful bifunctional catalysts that can activate both nucleophiles and electrophiles through hydrogen bonding, making them ideal candidates for enantioselective additions to the double bond of this compound. nih.gov
Metal-based chiral catalysts also hold immense promise. Chiral bisoxazoline-copper complexes, for example, could be explored for enantioselective allylic oxidation reactions. epfl.ch The development of protocols for the asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with electron-deficient olefins, using novel phosphoramidite (B1245037) ligands with palladium or other metals, could be applied to this compound to create chiral cyclopentanes. acs.org
Furthermore, chiral auxiliaries attached to the molecule could direct stereoselective transformations. While this approach is often less atom-economical, it remains a robust method for generating stereocenters. However, the ultimate goal is catalytic enantioselectivity. The design of reactions where a chiral catalyst can desymmetrize the molecule or control the facial selectivity of attack on the double bond will be paramount. harvard.eduuwindsor.ca For instance, enantioselective alkylation at the α-position could be achieved using chiral phase-transfer catalysts or chiral metal enolates. orgsyn.org
Development of Sustainable and Green Synthetic Protocols
Future synthetic protocols for reactions involving this compound should align with the principles of green chemistry to minimize environmental impact and improve safety and efficiency. acs.org
A primary focus should be on replacing hazardous solvents and reagents. Research into using greener solvents like anisole (B1667542) or glycerol, which have been successfully used in phthalocyanine (B1677752) synthesis, could provide viable alternatives to chlorinated solvents or DMF. mdpi.com Water is also an ideal solvent for green synthesis, and enzymatic processes, which often operate in aqueous media at mild temperatures, could be developed. acs.org For example, enzymes could be used for selective transformations on the molecule, potentially avoiding the need for protecting groups, thereby reducing the number of synthetic steps and improving atom economy. acs.org
The use of catalytic reagents over stoichiometric ones is a core tenet of green chemistry. acs.org Developing highly efficient catalytic cycles that require only a small amount of catalyst, which can ideally be recycled, is a key objective. This includes exploring earth-abundant metal catalysts like iron instead of precious metals. researchgate.net
Innovative energy sources can also contribute to greener protocols. Photoredox catalysis, which uses light to drive chemical reactions, or electrochemical synthesis can offer milder reaction conditions and unique reactivity compared to traditional thermal methods. epfl.ch These techniques can generate radical intermediates under controlled conditions, potentially enabling new, efficient transformations of this compound. epfl.ch For example, an electrochemical approach could be integrated with copper catalysis for formal aza-Wacker cyclizations. epfl.ch
Computational Design of New Reactions and Derivations
Computational chemistry provides a powerful tool for accelerating the discovery and optimization of new reactions involving this compound. Density Functional Theory (DFT) and other computational methods can offer deep mechanistic insights, predict reactivity and selectivity, and guide the rational design of catalysts. researchgate.netpsu.edu
DFT calculations can be used to model the entire catalytic cycle of a proposed transformation. researchgate.net This allows researchers to identify rate-determining steps, characterize transition states, and understand the factors controlling the reaction outcome. For instance, in an iron-catalyzed cross-coupling reaction, DFT can elucidate the Fe(I)/Fe(II)/Fe(III) catalytic cycle and explain how the ligand structure influences reactivity. researchgate.net
A crucial application of computational modeling is in understanding and predicting enantioselectivity. By calculating the energies of the transition states leading to different stereoisomers, researchers can predict which enantiomer will be favored. harvard.edupsu.edu This insight is invaluable for designing new chiral ligands or catalysts. Energy decomposition analysis can pinpoint the specific interactions—such as steric hindrance or non-covalent interactions—that are responsible for stereochemical control. researchgate.net
The Artificial Force Induced Reaction (AFIR) method can be used to explore reaction pathways without prior knowledge of the transition states, helping to discover novel reaction mechanisms. researchgate.net By applying these computational tools to this compound, researchers can screen potential catalysts in silico, predict the feasibility of new cycloaddition or cross-coupling reactions, and design derivatives with tailored electronic and steric properties for specific applications. This synergy between computational prediction and experimental validation will be instrumental in unlocking the full synthetic potential of this versatile building block.
Q & A
Q. How can researchers optimize the synthesis of tert-butyl 6-bromohex-2-enoate to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key factors include:
- Catalyst selection : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, as referenced in intermediates synthesis protocols .
- Solvent polarity : Compare polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and reduce side reactions .
- Temperature control : Monitor exothermic reactions using jacketed reactors to avoid decomposition of the α,β-unsaturated ester moiety.
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by distillation under reduced pressure .
Q. How should researchers handle discrepancies in reported reaction yields for this compound?
- Methodological Answer : Analyze variables such as:
- Reagent purity : Trace moisture in solvents or catalysts can reduce yield; use molecular sieves for anhydrous conditions .
- Reaction monitoring : Employ TLC or in-situ FTIR to track intermediate formation and adjust reaction times .
- Statistical validation : Replicate experiments under identical conditions and apply ANOVA to assess significance of yield variations .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromoalkene group in cross-coupling reactions?
- Methodological Answer :
- Computational modeling : Use DFT calculations to evaluate the electron-withdrawing effect of the ester group on bromoalkene electrophilicity .
- Kinetic studies : Compare reaction rates of this compound with analogous substrates (e.g., non-ester bromoalkenes) under Suzuki-Miyaura conditions .
- Isotopic labeling : Introduce deuterium at the β-position to study regioselectivity in Heck reactions .
Q. How does steric hindrance from the tert-butyl group influence the compound’s stability under acidic or basic conditions?
- Methodological Answer :
- pH-dependent degradation studies : Incubate the compound in buffered solutions (pH 2–12) and monitor decomposition via HPLC. The tert-butyl group may resist hydrolysis compared to smaller esters .
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition onset temperature) to guide storage conditions .
Q. What strategies resolve contradictions in reported regioselectivity for nucleophilic substitutions involving this compound?
- Methodological Answer :
- Competitive experiments : Co-react this compound with tert-butyl 5-bromohex-2-enoate under identical conditions to compare SN2 vs. elimination pathways .
- Solvent effects : Test polar aprotic vs. protic solvents to modulate nucleophile accessibility to the bromine center .
- Crystallography : Obtain single-crystal X-ray structures of intermediates to confirm regiochemical outcomes .
Experimental Design Considerations
- Safety protocols : Always use fume hoods and personal protective equipment (PPE) due to potential brominated byproduct toxicity .
- Data validation : Cross-reference results with computational predictions (e.g., ChemDraw NMR simulations) to minimize characterization errors .
- Ethical reporting : Disclose all reaction conditions, including failed attempts, to aid reproducibility in synthetic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
